3-(1H-Imidazol-2-yl)pyridin-2-amine
Overview
Description
3-(1H-Imidazol-2-yl)pyridin-2-amine , also known by its chemical formula C₈H₇N₃ , is a heterocyclic compound. It features both an imidazole ring and a pyridine ring, making it an intriguing molecule with potential biological activity. Imidazole derivatives often exhibit diverse pharmacological properties due to their unique structural features.
Synthesis Analysis
The synthesis of 3-(1H-Imidazol-2-yl)pyridin-2-amine involves the combination of imidazole and pyridine moieties. While various synthetic routes exist, one common method is the condensation of 2-aminopyridine with imidazole under appropriate reaction conditions. Researchers have explored different catalysts, solvents, and temperatures to optimize the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-2-yl)pyridin-2-amine reveals its fused ring system. The imidazole ring contains two nitrogen atoms, while the pyridine ring has a nitrogen atom in the ortho position. The arrangement of these atoms influences the compound’s electronic properties and potential interactions with biological targets.
Chemical Reactions Analysis
3-(1H-Imidazol-2-yl)pyridin-2-amine can participate in various chemical reactions. It may undergo substitution reactions, cyclizations, or form complexes with metal ions. Researchers have investigated its reactivity with electrophiles and nucleophiles, leading to the development of novel derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : It may dissolve in certain organic solvents or water.
- Stability : Investigating its stability under different conditions is crucial for practical applications.
- Spectroscopic Data : Techniques like NMR, IR, and UV-Vis provide insights into its structure.
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential for safe handling.
- Handling Precautions : Researchers should follow standard laboratory safety protocols.
- Environmental Impact : Consider its environmental fate and potential ecological effects.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesize and evaluate derivatives with modified substituents.
- Computational Studies : Use computational methods to predict its interactions with biomolecules.
properties
IUPAC Name |
3-(1H-imidazol-2-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCUMFSBBOAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518204 | |
Record name | 3-(1H-Imidazol-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-yl)pyridin-2-amine | |
CAS RN |
88128-98-7 | |
Record name | 3-(1H-Imidazol-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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